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Compound of Interest

Compound Name: SR-4835

Cat. No.: B610978

A promising new agent, SR-4835, is emerging in the preclinical landscape of cancer therapy,
demonstrating a potentially wider therapeutic window compared to standard chemotherapies
for aggressive cancers like triple-negative breast cancer (TNBC) and glioblastoma. This guide
provides a comprehensive comparison of SR-4835 with conventional chemotherapeutic
agents, supported by available preclinical data, to aid researchers, scientists, and drug
development professionals in evaluating its therapeutic potential.

SR-4835 is a highly selective, dual inhibitor of cyclin-dependent kinase 12 (CDK12) and cyclin-
dependent kinase 13 (CDK13). Its mechanism of action involves the disruption of the
transcriptional machinery of cancer cells, particularly impacting the expression of genes
involved in the DNA damage response (DDR). This targeted approach appears to translate to a
more favorable safety profile in preclinical models, a critical factor in determining a drug's
therapeutic window — the range between the dose that produces a therapeutic effect and the
dose that causes unacceptable toxicity.

Superior Tolerability Profile in Preclinical Models

A key finding from in vivo studies is that SR-4835 is well-tolerated in mice, even with long-term
dosing[1]. In a preclinical model of glioblastoma, treatment with SR-4835 resulted in a
significant extension of overall survival without inducing any observable toxicity in the treated
animals. This suggests a high maximum tolerated dose (MTD) and a consequently wide
therapeutic index.
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Quantitative Comparison of Efficacy and Toxicity

To objectively assess the therapeutic window of SR-4835, it is essential to compare its efficacy
and toxicity with standard-of-care chemotherapies for its primary target indications: triple-
negative breast cancer and glioblastoma.

Triple-Negative Breast Cancer (TNBC)

Standard chemotherapy for TNBC often involves a combination of agents such as doxorubicin,
cyclophosphamide, and a taxane. While effective, these regimens are associated with
significant toxicities.
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The standard of care for glioblastoma is temozolomide, an alkylating agent that, while providing

a survival benefit, is also associated with dose-limiting toxicities.
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Signaling Pathways and Experimental Workflows

To further understand the mechanisms underlying the efficacy and safety of SR-4835, the

following diagrams illustrate its signaling pathway and a typical experimental workflow for

assessing its therapeutic window.
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Caption: SR-4835 Signaling Pathway.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b610978?utm_src=pdf-body-img
https://www.benchchem.com/product/b610978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Co.m.parat.i\./e

Check Availability & Pricing

In Vitro Studies

Cancer Cell Lines
(TNBC, GBM)

In Vivo Studies

Cell Viability Assay Apoptosis Assay
[ (e.g.. MTT) ] (e.q., Caspase-3) Xenograft/PDX Mouse Model

Inform Dosing echanlsm of Action

Efflcacy Study
(Tumor Growth Inhibition )

=

Toxicity Study
(MTD, Body Weight, Hematology)

\ictlve Dose /era’[ed Dose

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10527257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10527257/
https://www.benchchem.com/product/b610978#assessing-the-therapeutic-window-of-sr-4835-compared-to-other-chemotherapies
https://www.benchchem.com/product/b610978#assessing-the-therapeutic-window-of-sr-4835-compared-to-other-chemotherapies
https://www.benchchem.com/product/b610978#assessing-the-therapeutic-window-of-sr-4835-compared-to-other-chemotherapies
https://www.benchchem.com/product/b610978#assessing-the-therapeutic-window-of-sr-4835-compared-to-other-chemotherapies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610978?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

